molecular formula C20H21N5O3 B2409831 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 929813-52-5

1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2409831
CAS No.: 929813-52-5
M. Wt: 379.42
InChI Key: KEPFZWGNBVCNHL-UHFFFAOYSA-N
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Description

The compound 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex chemical entity with unique properties and potential applications in various scientific fields. This compound is characterized by its purine-based structure, which is functionalized with multiple substituents that confer specific chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis techniques. The initial steps often include the preparation of the core purine structure, followed by the strategic introduction of methyl, allyl, and phenyl groups through a series of reactions such as alkylation, acylation, and etherification. The conditions for these reactions require precise control of temperature, pH, and solvent choice to achieve the desired yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve advanced methods such as continuous flow chemistry, which allows for the efficient and scalable synthesis of complex molecules. This approach minimizes the need for large reaction vessels and enables better control over reaction parameters, leading to higher efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

The compound 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is prone to several types of chemical reactions:

  • Oxidation: The compound can undergo oxidative transformations, particularly at its methyl and allyl groups, leading to the formation of oxidized derivatives.

  • Reduction: Selective reduction of the imidazo[2,1-f]purine ring can yield reduced analogs with varied biological activities.

  • Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and purine moieties, introducing new functional groups or altering the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and a variety of nucleophiles and electrophiles depending on the desired substitution pattern. Reaction conditions are tailored to the specific transformation, often requiring catalysts, specific solvents, and controlled atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used

Scientific Research Applications

The compound 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a broad range of applications in scientific research, spanning various disciplines:

  • Chemistry: Its unique structure makes it a valuable subject for studying reaction mechanisms, exploring new synthetic methodologies, and developing novel catalysts.

  • Biology: The compound's potential bioactivity can be harnessed for investigating cellular pathways, enzyme interactions, and as a lead compound for drug discovery.

  • Medicine: Preliminary studies suggest that this compound may exhibit pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities, warranting further exploration in preclinical and clinical settings.

  • Industry: Its chemical properties can be leveraged in the development of advanced materials, such as coatings, polymers, and electronic devices.

Mechanism of Action

The mechanism by which 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects is complex and multi-faceted. The compound's interaction with molecular targets typically involves binding to specific proteins or enzymes, thereby modulating their activity. This interaction can trigger a cascade of cellular events, influencing various signaling pathways and physiological processes. The detailed molecular targets and pathways involved are subjects of ongoing research, aiming to elucidate the precise mechanisms underlying its biological effects.

Comparison with Similar Compounds

When comparing 1,3,7-trimethyl-8-(4-((2-methylallyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with other similar compounds, several unique features stand out:

  • Structural Uniqueness: The specific arrangement of methyl, allyl, and phenyl groups on the purine backbone distinguishes this compound from other purine derivatives, potentially contributing to its distinct chemical and biological properties.

  • Reactivity Profile: The presence of multiple reactive sites allows for diverse chemical transformations, offering greater versatility in synthetic applications compared to simpler purine analogs.

List of Similar Compounds

  • 1,3,7-trimethylxanthine (caffeine)

  • 1,3-dimethylxanthine (theobromine)

  • 1,3,7-trimethylpurine-2,6-dione (paraxanthine)

  • 1,3,9-trimethylxanthine (theacrine)

Each of these compounds shares a purine core structure but varies in the nature and position of substituents, leading to differences in their chemical behavior and biological activity.

Properties

IUPAC Name

2,4,7-trimethyl-6-[4-(2-methylprop-2-enoxy)phenyl]purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-12(2)11-28-15-8-6-14(7-9-15)25-13(3)10-24-16-17(21-19(24)25)22(4)20(27)23(5)18(16)26/h6-10H,1,11H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPFZWGNBVCNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OCC(=C)C)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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